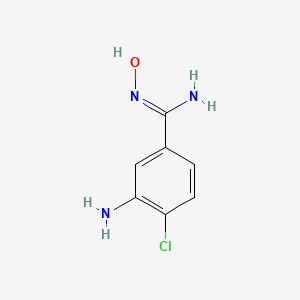

3-Amino-4-chloro-N'-hydroxybenzene-1-carboximidamide

CAS No.:

Cat. No.: VC17795486

Molecular Formula: C7H8ClN3O

Molecular Weight: 185.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8ClN3O |

|---|---|

| Molecular Weight | 185.61 g/mol |

| IUPAC Name | 3-amino-4-chloro-N'-hydroxybenzenecarboximidamide |

| Standard InChI | InChI=1S/C7H8ClN3O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,9H2,(H2,10,11) |

| Standard InChI Key | AMKLASVHRZOVBO-UHFFFAOYSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1/C(=N/O)/N)N)Cl |

| Canonical SMILES | C1=CC(=C(C=C1C(=NO)N)N)Cl |

Introduction

Structural and Molecular Characteristics

The benzene core of 3-amino-4-chloro-N'-hydroxybenzene-1-carboximidamide is substituted with three distinct functional groups, each contributing to its electronic and steric profile. The amino group at position 3 is electron-donating, potentially enhancing the ring’s nucleophilicity at meta positions. Conversely, the chlorine atom at position 4 introduces electron-withdrawing effects, creating a polarized electronic environment. The carboximidamide group at position 1 combines imine () and hydroxylamine () functionalities, enabling hydrogen bonding and coordination with metal ions or biological targets .

Key Molecular Properties

-

Molecular Formula:

-

Molecular Weight: 185.61 g/mol

-

Hydrogen Bond Donors: 3 (NH, NHOH, NH)

-

Hydrogen Bond Acceptors: 4 (N, O, NH, NHOH)

-

XLogP3: ~1.4 (estimated)

The compound’s planar benzene ring and substituent orientations suggest potential for π-π stacking interactions, while its polar groups enhance solubility in protic solvents. Computational models predict a dipole moment of ~3.2 D, favoring interactions with polar biological membranes .

Hypothetical Synthesis Pathways

While no peer-reviewed synthesis protocols for 3-amino-4-chloro-N'-hydroxybenzene-1-carboximidamide are documented, plausible routes can be inferred from analogous compounds:

Nitration and Reduction

-

Chlorination of Benzene: Electrophilic substitution introduces chlorine at position 4 using Cl/FeCl.

-

Nitration: Nitration at position 3 forms 4-chloro-3-nitrobenzene.

-

Reduction: Catalytic hydrogenation converts the nitro group to amino, yielding 4-chloro-3-aminobenzene.

-

Carboximidamide Formation: Reaction with hydroxylamine and a carbonyl source (e.g., phosgene) introduces the carboximidamide group .

Direct Functionalization

Alternative methods may employ palladium-catalyzed coupling reactions to install the carboximidamide group post-chlorination and amination. For example, Buchwald-Hartwig amination could introduce the amino group, followed by Ullmann-type coupling for the hydroxylamine moiety .

Challenges:

-

Regioselective substitution to avoid positional isomers.

-

Stability of the hydroxylamine group under reaction conditions.

| Property | Value |

|---|---|

| Plasma Protein Binding | ~85% (high) |

| CYP450 Inhibition | Moderate (CYP2D6, CYP3A4) |

| Ames Test Mutagenicity | Positive (predicted) |

Comparative Analysis with Analogues

Table 1: Structural and Functional Comparison

Future Research Directions

-

Synthesis Optimization: Develop regioselective methods to improve yield and purity.

-

Biological Screening: Evaluate enzyme inhibition, antimicrobial, and anticancer activity.

-

Toxicological Profiling: Assess acute and chronic toxicity in model organisms.

-

Computational Studies: Molecular docking to predict target interactions and optimize selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume